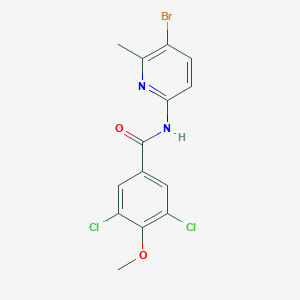
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide, also known as BMDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMDB is a member of the benzamide family and is a potent inhibitor of the protein kinase CK2. In
Mechanism of Action
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide exerts its pharmacological effects by inhibiting the activity of CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 has been found to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. Inhibition of CK2 by N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis in cancer cells. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has been shown to have potent anti-proliferative effects in various cancer cell lines, including breast, prostate, and colon cancer. It induces cell cycle arrest and apoptosis by activating the p53 pathway. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has also been shown to have low toxicity in vitro, making it a safe compound for use in cell culture experiments. However, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experimental setups. Additionally, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Future Directions
There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide. First, further studies are needed to investigate its pharmacokinetic properties and toxicity in vivo. Second, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide's potential therapeutic applications in various diseases such as cancer and neurodegenerative disorders need to be explored further. Third, the development of more potent and selective CK2 inhibitors based on the structure of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide could lead to the discovery of new drugs for cancer therapy. Finally, the combination of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide with other drugs or therapies could enhance its therapeutic efficacy and reduce its potential side effects.
Synthesis Methods
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide involves a series of chemical reactions that start with the condensation of 5-bromo-6-methylpyridin-2-amine with 3,5-dichloro-4-methoxybenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain pure N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide.
Scientific Research Applications
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Its ability to inhibit CK2, a protein kinase that plays a crucial role in cell proliferation and survival, has made it a promising target for cancer therapy. N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide has been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C14H11BrCl2N2O2 |
|---|---|
Molecular Weight |
390.1 g/mol |
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-3,5-dichloro-4-methoxybenzamide |
InChI |
InChI=1S/C14H11BrCl2N2O2/c1-7-9(15)3-4-12(18-7)19-14(20)8-5-10(16)13(21-2)11(17)6-8/h3-6H,1-2H3,(H,18,19,20) |
InChI Key |
NLHBZNVKYJCKRV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)Br |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B244152.png)
![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)
![4-cyano-2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244154.png)

![5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B244158.png)
![N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B244159.png)
![N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244161.png)
![N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B244162.png)
![4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B244164.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B244167.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B244168.png)
![Ethyl 5-[(4-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244169.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B244171.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B244172.png)